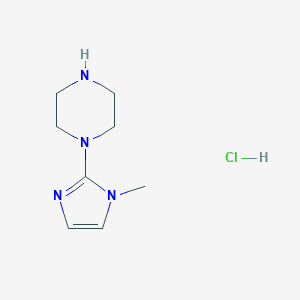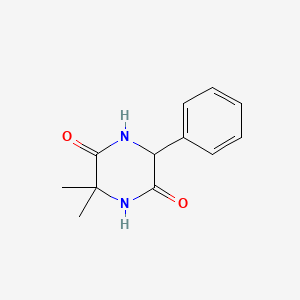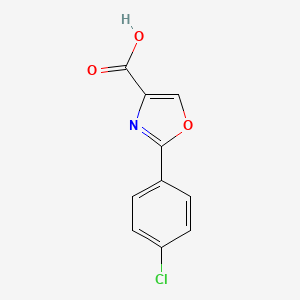
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid
Übersicht
Beschreibung
“2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” is a chemical compound with the CAS Number: 1065102-51-3. It has a molecular weight of 223.62 and its IUPAC Name is 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid . It is a white to yellow solid .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) . This indicates that the compound contains an oxazole ring with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Oxazoles as Activated Carboxylates : Oxazoles, like 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid, can act as masked forms of activated carboxylic acids. They form triamides on reaction with singlet oxygen, which can be used in the synthesis of macrolides, a class of natural products with various biological activities (Wasserman, Gambale, & Pulwer, 1981).
Derivative Synthesis for Biological Evaluation : Synthesis of derivatives of this compound, such as 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid, has been reported. These derivatives show potential as antithrombotic agents with in vivo activity (Babu, Babu, Ravisankar, & Latha, 2016).
Photophysical Applications
- Fluorescent Probes : The photophysical properties of some oxazoles have been studied, revealing that they have high fluorescence quantum yields and moderate solvent sensitivity. This makes them suitable candidates for use as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Medicinal Chemistry Applications
- Anticancer and Antimicrobial Agents : Certain 1,3-oxazole clubbed pyridyl-pyrazolines, which are derivatives of this compound, have been evaluated for their anticancer and antimicrobial activities. These compounds show potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Therapeutic Applications
- Amyloidogenesis Inhibitors : Research has shown that oxazoles bearing a C(4) carboxyl group can act as inhibitors of transthyretin (TTR) amyloid fibril, which is significant in the context of amyloid diseases (Razavi et al., 2005).
Safety and Hazards
The safety information for “2-(4-Chlorophenyl)oxazole-4-carboxylic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Wirkmechanismus
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biological processes, indicating that they may affect multiple pathways .
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenyl)oxazole-4-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interfering with the biofilm formation of Staphylococcus aureus . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, as it can inhibit or activate specific pathways, leading to its observed effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can exhibit cytotoxic activity against cancer cell lines . Additionally, it has been observed to interfere with biofilm formation, which is a critical factor in bacterial pathogenicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s structure allows it to interact with bacterial enzymes, disrupting their normal function and inhibiting biofilm formation . These interactions can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are essential factors to considerIn vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity, as it can modulate the production and degradation of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules in various subcellular environments .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVMMYIVCLSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




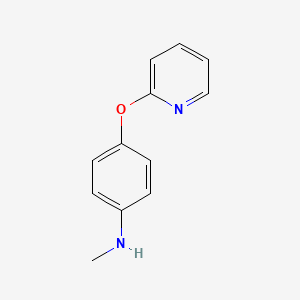
![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
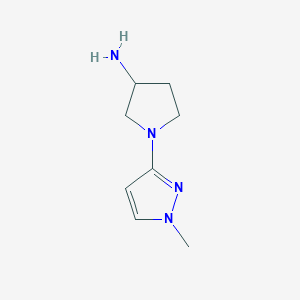
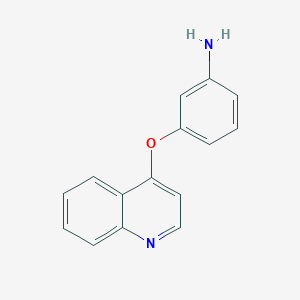

![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)

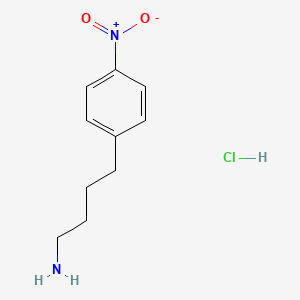
![{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine](/img/structure/B1423088.png)
